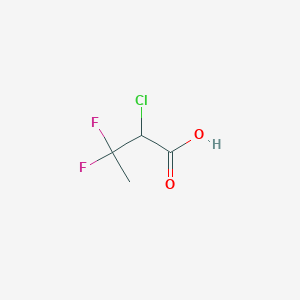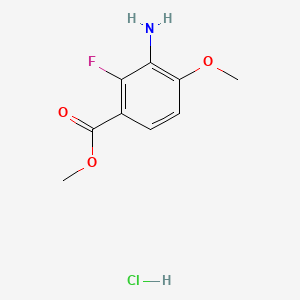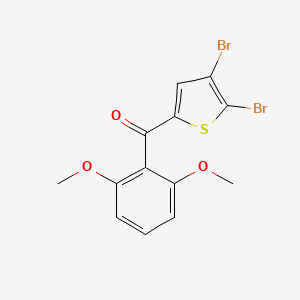
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a dichlorophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor, followed by chlorination and carbonylation reactions. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Carbonylation: The formation of the carbonyl chloride group can be achieved by reacting the intermediate compound with phosgene or oxalyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial context and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Oxidation Reactions: The phenyl ring may undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base or acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with alcohols would yield esters, while reduction reactions with lithium aluminum hydride would yield alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with cyclopropane rings and dichlorophenyl groups are often studied for their pharmacological properties, including antimicrobial, antifungal, or anticancer activities.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride would depend on its specific application and target. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to specific biological effects. The pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carbonyl chloride
- rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carbonyl chloride
- rac-(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carbonyl chloride
Comparison: Compared to similar compounds, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, steric effects, and overall reactivity.
Conclusion
This compound is a compound of significant interest in various fields of science and industry. Its unique structure and reactivity make it a valuable intermediate for organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Further research and exploration of this compound can uncover new insights and applications, contributing to advancements in these fields.
Propriétés
Formule moléculaire |
C10H7Cl3O |
|---|---|
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H7Cl3O/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2/t6-,8+/m0/s1 |
Clé InChI |
JDFMFOJTGZPOGZ-POYBYMJQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)Cl)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1C(C1C(=O)Cl)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

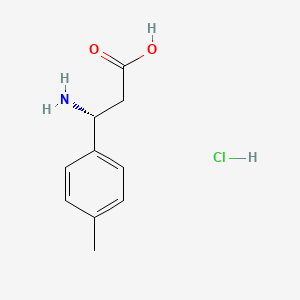
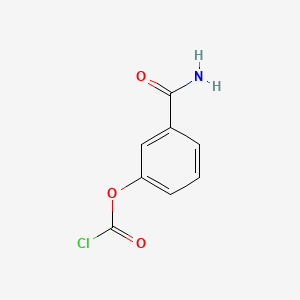
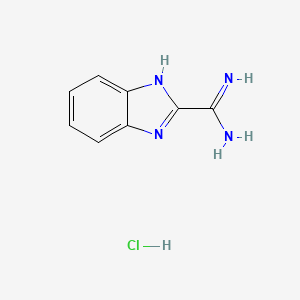


![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
